![molecular formula C14H9ClF3NO4 B12423268 rac 7,14-Dihydroxy Efavirenz-d4](/img/structure/B12423268.png)
rac 7,14-Dihydroxy Efavirenz-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Rac)-7,14-Dihydroxy Efavirenz-d4 is a deuterium-labeled derivative of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. The compound is racemic, meaning it contains equal amounts of two enantiomers. The deuterium labeling is often used in research to study the pharmacokinetics and metabolic pathways of Efavirenz.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-7,14-Dihydroxy Efavirenz-d4 involves the incorporation of deuterium atoms into the Efavirenz molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Efavirenz can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of (Rac)-7,14-Dihydroxy Efavirenz-d4 typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized for high yield and purity, ensuring that the deuterium-labeled compound meets the required specifications for research applications.
化学反应分析
Types of Reactions
(Rac)-7,14-Dihydroxy Efavirenz-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can lead to the formation of deuterium-labeled reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can produce deuterium-labeled alcohols.
科学研究应用
Chemical Properties and Structure
- Molecular Formula : C14D4H5ClF3NO4
- Molecular Weight : Approximately 351.698 g/mol
- Structure : The compound features hydroxyl groups at positions 7 and 14, along with deuterium substitutions that enhance its stability and tracking in biological systems.
Pharmacokinetic Studies
One of the primary applications of Rac 7,14-Dihydroxy Efavirenz-d4 is in pharmacokinetic studies, where its deuterium labeling allows for precise tracking of the compound's metabolic pathways. This is crucial for understanding how modifications to the chemical structure influence drug metabolism and efficacy.
- Binding Affinity : this compound exhibits a potent inhibitory effect on HIV reverse transcriptase with a Ki value of approximately 2.93 nM and an IC95 of 1.5 nM against HIV-1 replicative spread in cell culture.
- Metabolic Research : The unique isotopic labeling enables researchers to conduct detailed metabolic studies that can reveal insights into drug interactions and resistance mechanisms in HIV strains.
Interaction Studies with HIV Reverse Transcriptase
Research has demonstrated that this compound can be used to investigate the binding affinity and inhibitory effects on HIV reverse transcriptase. These studies provide valuable insights into how structural modifications affect biological activity and resistance patterns in various HIV strains .
Alzheimer’s Disease Research
Recent studies have explored the potential neuroprotective effects of Efavirenz and its metabolites, including this compound, in models of Alzheimer's disease. For instance, treatment with Rac 8,14-dihydroxy Efavirenz showed modest activation of CYP46A1 in the brain, which is significant for cholesterol metabolism and may have implications for Alzheimer's treatment . Although this compound has not been directly tested in this context yet, its structural similarity suggests it may exhibit comparable properties.
Drug Metabolism Studies
The incorporation of deuterium into this compound alters its pharmacokinetic properties compared to non-labeled forms. This modification enhances precision in tracking drug metabolism through various biological assays. Studies have shown that deuterated compounds can exhibit altered metabolic pathways that influence their therapeutic effectiveness and safety profiles .
Comparative Analysis Table
Compound Name | Structure | Unique Features |
---|---|---|
Rac 8,14-Dihydroxy Efavirenz-d4 | C14H5D4ClF3NO4 | Different hydroxylation pattern at position 8 |
Efavirenz | C14H10ClF3N2O | Non-deuterated form; widely used antiretroviral |
Rac 7-Hydroxy Efavirenz | C14H11ClF3N2O | Lacks deuterium; affects metabolic stability |
作用机制
(Rac)-7,14-Dihydroxy Efavirenz-d4 exerts its effects by inhibiting the activity of HIV reverse transcriptase, an enzyme essential for the replication of the virus. The compound binds to the enzyme’s active site, preventing the conversion of viral RNA into DNA. This inhibition blocks the replication of the virus, reducing its ability to infect new cells .
相似化合物的比较
Similar Compounds
Efavirenz: The parent compound of (Rac)-7,14-Dihydroxy Efavirenz-d4, used in the treatment of HIV infection.
8-Hydroxy Efavirenz-d4: A deuterium-labeled metabolite of Efavirenz, used in metabolic studies.
Efavirenz-d4: Another deuterium-labeled derivative of Efavirenz, used in pharmacokinetic studies.
Uniqueness
(Rac)-7,14-Dihydroxy Efavirenz-d4 is unique due to its specific deuterium labeling at the 7 and 14 positions, which allows for detailed studies of its metabolic pathways and pharmacokinetics. This specificity provides researchers with valuable insights into the behavior of Efavirenz in biological systems, aiding in the development of more effective antiretroviral therapies.
生物活性
Rac 7,14-Dihydroxy Efavirenz-d4 is a deuterium-labeled derivative of Efavirenz, a well-known non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV infection. This compound is characterized by its racemic nature, meaning it consists of equal amounts of two enantiomers, which allows for comprehensive studies of its biological activity. The incorporation of deuterium enhances its pharmacokinetic properties and facilitates detailed metabolic research.
- Molecular Formula : C₁₄H₅D₄ClF₃NO₄
- Molecular Weight : Approximately 351.7 g/mol
- CAS Number : 1246812-58-7
- Structural Features : Contains a chloro group, trifluoromethyl group, and hydroxyl groups at specific positions which are critical for its biological activity.
This compound functions primarily as an inhibitor of HIV reverse transcriptase. It binds to the enzyme's active site, blocking the conversion of viral RNA into DNA, which is essential for viral replication. The compound exhibits a potent inhibitory effect with:
- Ki Value : Approximately 2.93 nM
- IC95 Value : 1.5 nM against HIV-1 replicative spread in cell culture .
Biological Activity Summary
Property | Value |
---|---|
Ki (Inhibition Constant) | 2.93 nM |
IC95 (Inhibitory Concentration) | 1.5 nM |
Binding Site | HIV Reverse Transcriptase |
Pharmacokinetics and Metabolism
The deuterium labeling in this compound allows researchers to trace its metabolic pathways more accurately compared to non-labeled forms. Studies indicate that this compound undergoes biotransformation primarily through cytochrome P450 enzymes, particularly CYP2B6, which plays a significant role in the metabolism of Efavirenz and its derivatives .
Case Studies and Experimental Findings
-
In Vitro Studies :
- In cell culture assays, this compound demonstrated significant inhibition of HIV replication, reinforcing its potential as an effective therapeutic agent.
- The compound’s binding affinity was assessed through radioligand binding assays, confirming its role as a competitive inhibitor for reverse transcriptase .
- Animal Models :
- Comparative Efficacy :
Applications in Research
This compound is utilized in various research applications:
- Pharmacokinetic Studies : Its isotopic labeling allows for precise tracking in metabolic studies.
- Drug Development : Insights gained from interaction studies help in understanding resistance patterns in HIV strains.
- Therapeutic Research : Investigations into its effects on neurological conditions associated with HIV indicate potential benefits beyond antiviral activity .
属性
分子式 |
C14H9ClF3NO4 |
---|---|
分子量 |
351.70 g/mol |
IUPAC 名称 |
6-chloro-7-hydroxy-4-[2-(2,2,3,3-tetradeuterio-1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9ClF3NO4/c15-8-5-7-9(6-10(8)20)19-11(21)23-13(7,14(16,17)18)4-3-12(22)1-2-12/h5-6,20,22H,1-2H2,(H,19,21)/i1D2,2D2 |
InChI 键 |
KUTVEJICWJIROD-LNLMKGTHSA-N |
手性 SMILES |
[2H]C1(C(C1(C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F)O)([2H])[2H])[2H] |
规范 SMILES |
C1CC1(C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。